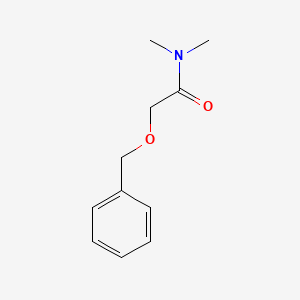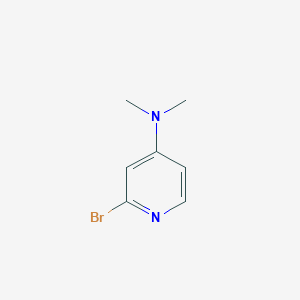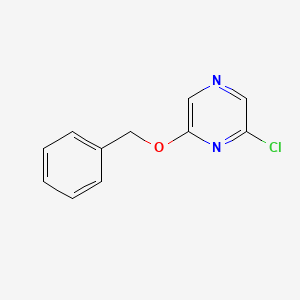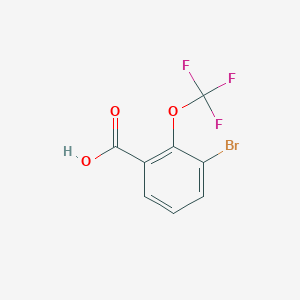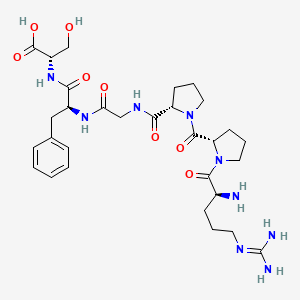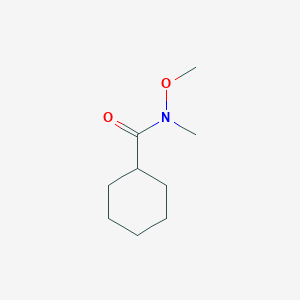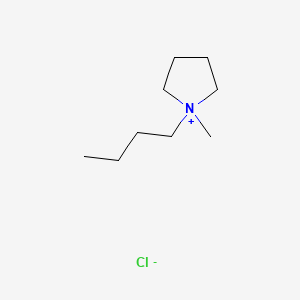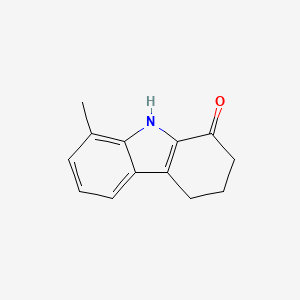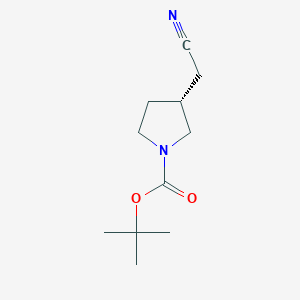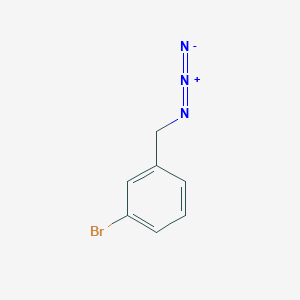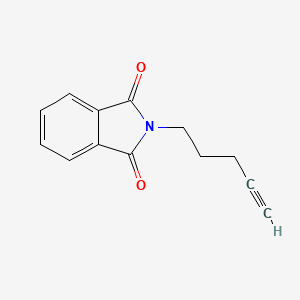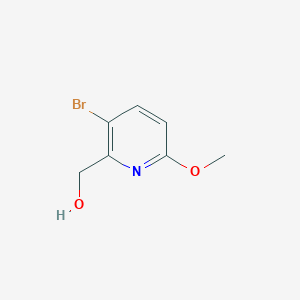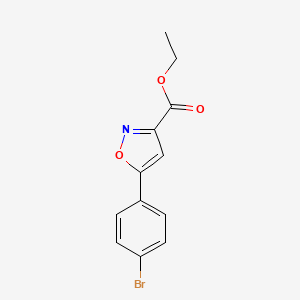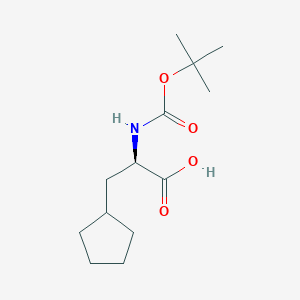
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
Descripción general
Descripción
The compound you’re asking about is a derivative of propanoic acid with a cyclopentyl group, an amino group, and a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines .
Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in a variety of reactions. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boc-protected amino acids are typically solid at room temperature .Aplicaciones Científicas De Investigación
Research Chemicals and Their Applications
Research chemicals include a wide variety of synthetic substances created for scientific research . They are not meant for human or veterinary use; they’re solely meant for usage in laboratories . By providing researchers with tools to manipulate and probe biological systems, research chemicals facilitate the discovery of novel treatments for diseases, the development of innovative materials, and the advancement of our understanding of fundamental scientific principles .
Applications in Drug Discovery
Research chemicals play a key role in the field of drug discovery by providing scientists with the necessary tools and resources to generate lead compounds and evaluate their potential in preclinical studies . As technology advances, the use of research chemicals in drug discovery continues to evolve, and expanding to emerging compounds, including antibody-drug conjugates (ADCs), proteolysis targeting chimeras (PROTACs), nanoparticles, and biologics .
Applications in Peptide and Protein Science
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Dual Protection of Amino Functions Involving Boc
Field
Application Summary
The Boc group is one of the most commonly used protective groups for amines . It plays a pivotal role in the synthesis of multifunctional targets where amino functions often occur .
Methods of Application
The Boc group is introduced to the amino function through a reaction process. The resulting Boc-derivative can then be deprotected under mild acidic conditions .
Results
The use of Boc has facilitated the synthesis of complex molecules and has been particularly useful in peptide synthesis .
Cysteine Protecting Groups: Applications in Peptide and Protein Science
Field
Application Summary
Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry .
Methods of Application
Sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
Results
The development of these strategies has greatly expanded the capabilities of peptide and protein science, enabling the creation of complex structures and facilitating a variety of research applications .
Efficient and Expeditious Chemoselective BOC Protection
Field
Application Summary
An eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .
Methods of Application
This method involves a catalyst and solvent-free media under mild reaction conditions .
Results
The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids
Field
Application Summary
A reversed-phase high-performance liquid chromatographic (HPLC) method using pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butoxycarbonyl-D-cysteine (Boc-D-Cys) has been developed for the determination of aspartic acid (Asp), serine (Ser) and alanine (Ala) enantiomers .
Methods of Application
The method involves the use of HPLC with pre-column derivatization .
Results
This method allows for the determination of the enantiomers of Asp, Ser, and Ala .
Synthesis of Multifunctional Targets
Application Summary
Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .
Methods of Application
Primary amines are unique because they can accommodate two such groups. This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Results
Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTWGGHVJJRREA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473221 | |
| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid | |
CAS RN |
219819-74-6 | |
| Record name | (R)-2-TERT-BUTOXYCARBONYLAMINO-3-CYCLOPENTYL-PROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



